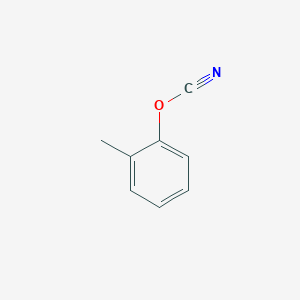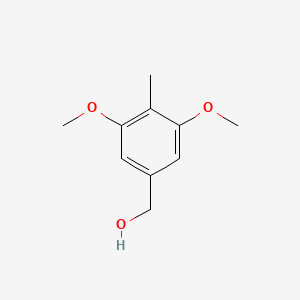
(3,5-Dimethoxy-4-methylphenyl)methanol
Descripción general
Descripción
(3,5-Dimethoxy-4-methylphenyl)methanol , also known by its systematic name 3,4-Dimethoxyphenylacetic acid , is a chemical compound with the molecular formula C10H12O4 . It belongs to the class of phenylacetic acids and contains two methoxy groups (–OCH3) and one hydroxyl group (–OH) attached to the aromatic ring. The compound exhibits interesting properties and has been studied for various applications .
Synthesis Analysis
The synthesis of (3,5-Dimethoxy-4-methylphenyl)methanol involves several methods, including condensation reactions, oxidation, and esterification. One common approach is the reaction of 3,4-Dimethoxybenzoic acid with an appropriate reducing agent to yield the desired alcohol. Researchers have explored various synthetic routes to optimize yield and purity .
Molecular Structure Analysis
The compound’s molecular structure consists of a phenyl ring substituted with two methoxy groups at positions 3 and 5, along with a methyl group (–CH3) attached to the adjacent carbon. The hydroxyl group is located at the benzylic position. The arrangement of these functional groups significantly influences its chemical properties and reactivity .
Chemical Reactions Analysis
- Substitution Reactions : The methoxy groups can be replaced by other functional groups under appropriate conditions .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
1. Asymmetric Organic Synthesis
(3,5-Dimethoxy-4-methylphenyl)methanol and its derivatives play a significant role in asymmetric organic synthesis. For instance, (2R,3R)-1,4-dimethoxy-1,1,4,4-tetraphenylbutane-2,3-diol, a related compound, has diverse applications in this field, and new synthetic methods for this compound emphasize green chemistry approaches (Hu & Shan, 2020).
2. Electro-Organic Synthesis
The electrochemical oxidation of related compounds, like catechol and 4-methylcatechol in methanol, demonstrates the potential for (3,5-Dimethoxy-4-methylphenyl)methanol in electro-organic synthesis. These processes yield methoxy derivatives, indicating the adaptability of methanol-based compounds in electrochemical reactions (Nematollahi & Golabi, 1996).
3. Chiral Inducer in Chemical Synthesis
Compounds like (2R,3R)-1,4-dimethoxy-1,1,4,4-tetraphenylbutane-2,3-diol, which are structurally similar to (3,5-Dimethoxy-4-methylphenyl)methanol, have been developed as chiral inducers in chemical synthesis. These chiral inducers are crucial in producing enantiomerically pure compounds, which are important in pharmaceutical and other applications (Xie et al., 2015).
4. Fluorescence Derivatization in Chromatography
Derivatives of (3,5-Dimethoxy-4-methylphenyl)methanol are used as fluorescence derivatization reagents for alcohols in high-performance liquid chromatography. This application highlights the compound's utility in analytical chemistry, especially in the sensitive detection of various compounds (Iwata et al., 1986).
5. Photolysis Studies
Studies on the photolysis of related compounds, such as benzyl acetate and 3,5-dimethoxybenzyl acetate in methanol, indicate the potential for (3,5-Dimethoxy-4-methylphenyl)methanol in photolysis research. This research can lead to insights into reaction mechanisms and the development of new photochemical processes (Wong et al., 1996).
6. Methanol Production and Utilization
Methanol itself, derived from compounds like (3,5-Dimethoxy-4-methylphenyl)methanol, is a valuable chemical for various applications. Its use as a building block for more complex chemicals, as a clean-burning fuel, and in CO2 reduction strategies highlights its importance in industrial chemistry (Dalena et al., 2018).
7. Biodegradation Studies
Research on the bacterial degradation of compounds like 3,5-dimethoxy-4-hydroxybenzoic acid, which is structurally similar to (3,5-Dimethoxy-4-methylphenyl)methanol, provides insights into biodegradation pathways. These studies contribute to our understanding of how complex organic compounds are broken down in nature (Donnelly & Dagley, 1981).
8. Functionalization in Organic Chemistry
The functionalization of related compounds in organic chemistry, such as the anodic oxidation of 1,3-diisopropylbenzene in methanol, suggests potential applications for (3,5-Dimethoxy-4-methylphenyl)methanol in similar processes. These functionalization reactions are key in synthesizing various organic compounds (Bohn et al., 2010).
Propiedades
IUPAC Name |
(3,5-dimethoxy-4-methylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-7-9(12-2)4-8(6-11)5-10(7)13-3/h4-5,11H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGSLVPVWCDBXFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1OC)CO)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Thieno[2,3-b]quinoxaline](/img/structure/B1642142.png)
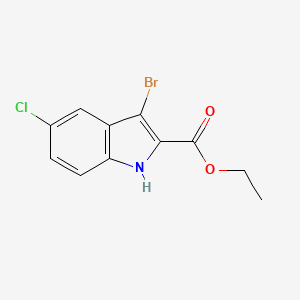
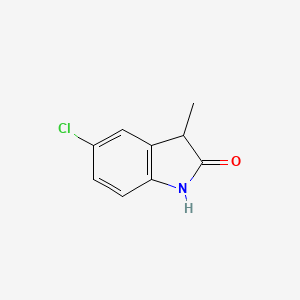
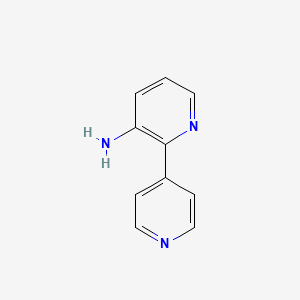
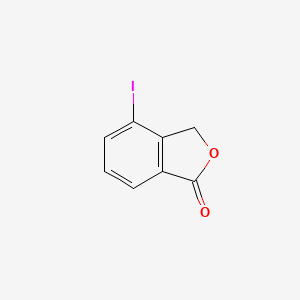
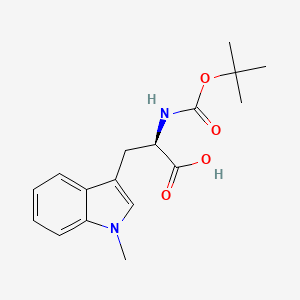



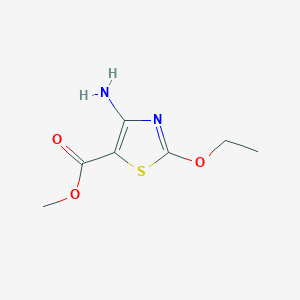
![4-[(4-Chlorobenzyl)oxy]piperidine hydrochloride](/img/structure/B1642181.png)
![(1R)-1-[(3aR,5R,6S,6aR)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-trityloxyethanol](/img/structure/B1642191.png)

